7-Bromo-6-fluoroquinazolin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoroquinazolin-2-amine typically involves the use of transition metal-catalyzed reactions. One common method is the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions . For example, the reaction of 6-nitroveratraldehyde with an amide under specific conditions can yield quinazoline derivatives .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoroquinazolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-6-fluoroquinazolin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-6-fluoroquinazolin-2-amine include other quinazoline derivatives, such as:
- 6,7-Dimethoxyquinazoline
- 6-Fluoroquinazoline
- 7-Bromoquinazoline
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity . This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C8H5BrFN3 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
7-bromo-6-fluoroquinazolin-2-amine |
InChI |
InChI=1S/C8H5BrFN3/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H,(H2,11,12,13) |
InChI Key |
XLCVTILDPXMYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)Br)N |
Origin of Product |
United States |
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